molecular formula C8H14N6 B14473268 N~2~-Cyclopropyl-N~4~-ethyl-1,3,5-triazine-2,4,6-triamine CAS No. 66215-64-3

N~2~-Cyclopropyl-N~4~-ethyl-1,3,5-triazine-2,4,6-triamine

Cat. No.: B14473268
CAS No.: 66215-64-3
M. Wt: 194.24 g/mol
InChI Key: VCGUBERUWLKEGV-UHFFFAOYSA-N
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Description

N~2~-Cyclopropyl-N~4~-ethyl-1,3,5-triazine-2,4,6-triamine is a compound belonging to the class of 1,3,5-triazines These compounds are known for their diverse applications in various fields, including agriculture, medicine, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-Cyclopropyl-N~4~-ethyl-1,3,5-triazine-2,4,6-triamine typically involves the sequential substitution of the chlorides in cyanuric chloride by nucleophiles. The process begins with the reaction of cyanuric chloride with cyclopropylamine and ethylamine under controlled conditions. The reaction is carried out in a suitable solvent, such as acetonitrile or dichloromethane, at a temperature range of 0-25°C. The reaction mixture is stirred for several hours to ensure complete substitution .

Industrial Production Methods

On an industrial scale, the production of N2-Cyclopropyl-N~4~-ethyl-1,3,5-triazine-2,4,6-triamine follows a similar synthetic route but is optimized for large-scale operations. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are carefully monitored to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N~2~-Cyclopropyl-N~4~-ethyl-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N~2~-Cyclopropyl-N~4~-ethyl-1,3,5-triazine-2,4,6-triamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N2-Cyclopropyl-N~4~-ethyl-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding. The compound’s unique structure allows it to interact with various pathways, leading to its diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-Cyclopropyl-2,4,6-triamino-1,3,5-triazine: Known for its use as an insect growth regulator.

    Melamine: Widely used in the production of plastics and resins.

    Hexamethylmelamine: Used clinically for its antitumor properties.

Uniqueness

N~2~-Cyclopropyl-N~4~-ethyl-1,3,5-triazine-2,4,6-triamine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

CAS No.

66215-64-3

Molecular Formula

C8H14N6

Molecular Weight

194.24 g/mol

IUPAC Name

2-N-cyclopropyl-4-N-ethyl-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C8H14N6/c1-2-10-7-12-6(9)13-8(14-7)11-5-3-4-5/h5H,2-4H2,1H3,(H4,9,10,11,12,13,14)

InChI Key

VCGUBERUWLKEGV-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC(=N1)N)NC2CC2

Origin of Product

United States

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